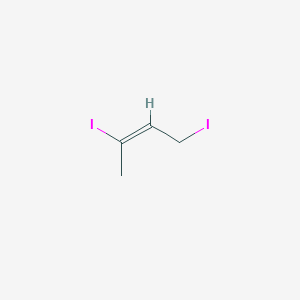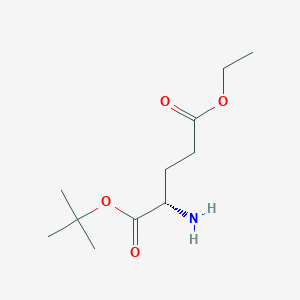
Germanium lithium oxide (GeLi2O3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium lithium oxide (GeLi2O3) is an inorganic compound that has garnered attention due to its potential applications in various fields, particularly in energy storage and electronics. This compound combines the unique properties of germanium and lithium, making it a promising candidate for advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium lithium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of germanium dioxide (GeO2) with lithium hydroxide (LiOH) under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{GeO}_2 + 2 \text{LiOH} \rightarrow \text{GeLi}_2\text{O}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of germanium lithium oxide often involves high-temperature solid-state reactions. The reactants are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 500°C to 800°C. The resulting product is then cooled and purified to obtain high-purity germanium lithium oxide.
Chemical Reactions Analysis
Types of Reactions: Germanium lithium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both germanium and lithium atoms.
Common Reagents and Conditions:
Oxidation: Germanium lithium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of lithium ions with other metal ions, such as sodium (Na) or potassium (K), under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of germanium lithium oxide may yield germanium dioxide (GeO2) and lithium oxide (Li2O), while reduction may produce elemental germanium and lithium.
Scientific Research Applications
Germanium lithium oxide has a wide range of scientific research applications, including:
Energy Storage: It is used as an anode material in lithium-ion batteries due to its high capacity and excellent electrochemical performance.
Electronics: The compound’s unique properties make it suitable for use in semiconductor devices and other electronic components.
Biological Imaging: Germanium-based compounds, including germanium lithium oxide, are explored for their potential use in biological imaging and diagnostics.
Mechanism of Action
The mechanism by which germanium lithium oxide exerts its effects is primarily related to its ability to undergo reversible lithium-ion intercalation and deintercalation. This process involves the insertion and extraction of lithium ions into and from the germanium lattice, which significantly enhances the compound’s electrochemical performance. The formation of a solid electrolyte interface (SEI) layer during cycling also plays a crucial role in stabilizing the compound and improving its overall efficiency .
Comparison with Similar Compounds
Germanium Dioxide (GeO2): Used in similar applications but lacks the lithium component, which limits its electrochemical performance.
Germanium Nitride (Ge3N4):
Germanium Phosphide (GeP): Known for its semiconductor properties and used in various electronic devices.
Uniqueness: Germanium lithium oxide stands out due to its combination of germanium and lithium, which imparts unique electrochemical properties. Its ability to undergo reversible lithium-ion intercalation makes it a highly efficient anode material for lithium-ion batteries, offering higher capacity and better performance compared to other germanium-based compounds .
Properties
Molecular Formula |
GeH2LiO |
|---|---|
Molecular Weight |
97.6 g/mol |
InChI |
InChI=1S/Ge.Li.H2O/h;;1H2 |
InChI Key |
RZMQRRUWSGBARL-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O.[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-2-amino-3-[(3-chlorophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B12333829.png)
![2-[2-(3,5-Dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B12333830.png)

![(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile](/img/structure/B12333840.png)



![2-Amino-1-(1-aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)vinyl)ethene-1,2-dicarbonitrile](/img/structure/B12333858.png)
![(1S,3R,4R,6E,7R,10R,11R,13E)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B12333863.png)



